molecular formula C5H6BrN3O2S B596821 N-(5-Bromopyrimidin-2-yl)methanesulfonamide CAS No. 1242336-55-5

N-(5-Bromopyrimidin-2-yl)methanesulfonamide

Cat. No.: B596821
CAS No.: 1242336-55-5
M. Wt: 252.086
InChI Key: MRNXHECJHFQUDD-UHFFFAOYSA-N
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Description

N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C5H6BrN3O2S and its molecular weight is 252.086. The purity is usually 95%.
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Scientific Research Applications

Bromination of Highly Unsaturated Trifluoromethanesulfonamide Derivatives

This study discusses the bromination of various trifluoromethanesulfonamide derivatives, highlighting the chemical behavior and potential applications in organic synthesis (Shainyan, Ushakova, & Danilevich, 2015).

Synthesis and Biological Activity of Methanesulfonamide Pyrimidine

This research explores the synthesis and evaluation of methanesulfonamide pyrimidine derivatives for their potential as inhibitors of the enzyme HMG-CoA reductase. The study contributes to the understanding of these compounds in the field of medicinal chemistry (Watanabe et al., 1997).

Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I)

This paper focuses on the structural analysis of a compound involving silver and N-(pyridin-2-yl)methanesulfonamido, which can provide insights into the development of new materials and coordination chemistry (Hu & Yeh, 2013).

Cross Coupling of 3-bromopyridine and Sulfonamides Catalyzed by CuI

This study presents a method for synthesizing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, useful in organic synthesis and potentially in drug development (Han, 2010).

Base-Free Transfer Hydrogenation of Ketones Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts

The research here is about the synthesis and application of certain pyridinesulfonamide ligands in catalysis, which can have implications in green chemistry and industrial processes (Ruff, Kirby, Chan, & O'Connor, 2016).

Mild Pd-catalyzed N-arylation of Methanesulfonamide

This paper presents a method for the N-arylation of methanesulfonamide, which is significant in the field of organic synthesis and could be relevant for pharmaceuticals (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Properties

IUPAC Name

N-(5-bromopyrimidin-2-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNXHECJHFQUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682451
Record name N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242336-55-5
Record name N-(5-Bromopyrimidin-2-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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